molecular formula C11H12Cl2N2O3 B163216 Aminodehydrochloramphenicol CAS No. 129085-22-9

Aminodehydrochloramphenicol

Cat. No. B163216
CAS RN: 129085-22-9
M. Wt: 291.13 g/mol
InChI Key: ZHFOKHSFTCVZFC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminodehydrochloramphenicol (ADCAP) is a synthetic compound that has been the subject of extensive scientific research. It is a derivative of chloramphenicol and has been shown to have unique biochemical and physiological effects. In

Scientific Research Applications

Aminodehydrochloramphenicol has been used extensively in scientific research as a tool to study protein synthesis. It has been shown to inhibit the activity of the ribosome, the cellular machinery responsible for protein synthesis. This inhibition leads to the accumulation of incomplete protein chains, which can be used to study the process of protein synthesis in detail.

Mechanism Of Action

Aminodehydrochloramphenicol binds to the ribosome and prevents the formation of peptide bonds between amino acids. This leads to the accumulation of incomplete protein chains, which can be used to study the process of protein synthesis. Additionally, Aminodehydrochloramphenicol has been shown to have antimicrobial properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Aminodehydrochloramphenicol has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of protein synthesis, it has been shown to affect the activity of various enzymes and to alter the expression of certain genes. Additionally, it has been shown to have immunosuppressive effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Aminodehydrochloramphenicol in lab experiments is its ability to selectively inhibit protein synthesis. This allows researchers to study the process of protein synthesis in detail. Additionally, Aminodehydrochloramphenicol has been shown to have antimicrobial properties, which can be useful in certain experiments.
However, there are also limitations to using Aminodehydrochloramphenicol in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, it is not effective against all types of bacteria, which can limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research involving Aminodehydrochloramphenicol. One area of interest is the development of new derivatives of Aminodehydrochloramphenicol that have improved properties, such as increased selectivity or reduced toxicity. Additionally, there is interest in studying the immunosuppressive effects of Aminodehydrochloramphenicol in more detail, as well as its potential use in treating certain diseases.
Conclusion:
In conclusion, Aminodehydrochloramphenicol is a synthetic compound that has been the subject of extensive scientific research. It has been shown to have unique biochemical and physiological effects, and its ability to selectively inhibit protein synthesis has made it a valuable tool for studying this process. While there are limitations to using Aminodehydrochloramphenicol in lab experiments, there are also many potential future directions for research involving this compound.

Synthesis Methods

Aminodehydrochloramphenicol is synthesized through a multi-step process that involves the reaction of chloramphenicol with amines. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various chromatography techniques.

properties

CAS RN

129085-22-9

Product Name

Aminodehydrochloramphenicol

Molecular Formula

C11H12Cl2N2O3

Molecular Weight

291.13 g/mol

IUPAC Name

N-[(2R)-1-(4-aminophenyl)-3-hydroxy-1-oxopropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C11H12Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8,10,16H,5,14H2,(H,15,18)/t8-/m1/s1

InChI Key

ZHFOKHSFTCVZFC-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)[C@@H](CO)NC(=O)C(Cl)Cl)N

SMILES

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)N

Other CAS RN

129085-22-9

synonyms

ADHCAP
aminodehydrochloramphenicol

Origin of Product

United States

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